2-{[5-(2-Furylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzonitrile 2-{[5-(2-Furylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC0926913
InChI: InChI=1S/C16H10N2O3S/c17-9-11-4-1-2-5-12(11)10-18-15(19)14(22-16(18)20)8-13-6-3-7-21-13/h1-8H,10H2/b14-8+
SMILES: C1=CC=C(C(=C1)CN2C(=O)C(=CC3=CC=CO3)SC2=O)C#N
Molecular Formula: C16H10N2O3S
Molecular Weight: 310.3 g/mol

2-{[5-(2-Furylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzonitrile

CAS No.:

Cat. No.: VC0926913

Molecular Formula: C16H10N2O3S

Molecular Weight: 310.3 g/mol

* For research use only. Not for human or veterinary use.

2-{[5-(2-Furylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzonitrile -

Specification

Molecular Formula C16H10N2O3S
Molecular Weight 310.3 g/mol
IUPAC Name 2-[[(5E)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]benzonitrile
Standard InChI InChI=1S/C16H10N2O3S/c17-9-11-4-1-2-5-12(11)10-18-15(19)14(22-16(18)20)8-13-6-3-7-21-13/h1-8H,10H2/b14-8+
Standard InChI Key ROBSKVRFSDRCIM-RIYZIHGNSA-N
Isomeric SMILES C1=CC=C(C(=C1)CN2C(=O)/C(=C\C3=CC=CO3)/SC2=O)C#N
SMILES C1=CC=C(C(=C1)CN2C(=O)C(=CC3=CC=CO3)SC2=O)C#N
Canonical SMILES C1=CC=C(C(=C1)CN2C(=O)C(=CC3=CC=CO3)SC2=O)C#N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator